Product packaging for Magnesium heptadecanoate(Cat. No.:CAS No. 94266-34-9)

Magnesium heptadecanoate

Cat. No.: B12664616
CAS No.: 94266-34-9
M. Wt: 563.2 g/mol
InChI Key: ZHRNOJNAACVXGA-UHFFFAOYSA-L
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Description

Magnesium heptadecanoate is a chemical compound with the molecular formula C34H66MgO4 and a molecular weight of 293.75 g/mol (for the base structure C17H33MgO2) . It is the magnesium salt of heptadecanoic acid (also known as margaric acid), a saturated long-chain fatty acid . Heptadecanoic acid is classified as an odd-chain fatty acid and is found naturally as a trace component in the fats of ruminants and dairy products, where it is studied as a biomarker for dietary intake . The magnesium cation is an essential mineral in biological systems, acting as a cofactor for hundreds of enzymatic processes, including those involved in energy metabolism and nucleic acid synthesis . The combination of a magnesium ion with a long-chain fatty acid may be of interest in lipid metabolism research, materials science, and as a potential reagent in chemical synthesis. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H66MgO4 B12664616 Magnesium heptadecanoate CAS No. 94266-34-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

94266-34-9

Molecular Formula

C34H66MgO4

Molecular Weight

563.2 g/mol

IUPAC Name

magnesium;heptadecanoate

InChI

InChI=1S/2C17H34O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h2*2-16H2,1H3,(H,18,19);/q;;+2/p-2

InChI Key

ZHRNOJNAACVXGA-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCC(=O)[O-].[Mg+2]

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Classical Synthesis Routes for Alkaline Earth Metal Heptadecanoates

Traditional methods for producing magnesium heptadecanoate and similar alkaline earth metal salts are well-established and are primarily based on fundamental acid-base and precipitation chemistry.

The most straightforward method for synthesizing this compound is the direct reaction between heptadecanoic acid (also known as margaric acid) and a suitable magnesium precursor. This method, often referred to as a direct or fusion process, is an acid-base neutralization reaction. atamanchemicals.com Common magnesium precursors include magnesium oxide (MgO), magnesium hydroxide (B78521) (Mg(OH)₂), and magnesium carbonate (MgCO₃). journalssystem.comresearchgate.net

The general reaction scheme involves combining the fatty acid with the magnesium source, often at elevated temperatures to increase the reaction rate and drive the reaction to completion. atamanchemicals.com

With Magnesium Oxide: 2 C₁₇H₃₄O₂ + MgO → Mg(C₁₇H₃₃O₂)₂ + H₂O

With Magnesium Hydroxide: 2 C₁₇H₃₄O₂ + Mg(OH)₂ → Mg(C₁₇H₃₃O₂)₂ + 2 H₂O

With Magnesium Carbonate: 2 C₁₇H₃₄O₂ + MgCO₃ → Mg(C₁₇H₃₃O₂)₂ + H₂O + CO₂

The choice of precursor can influence reaction conditions and byproducts. For instance, the reaction with magnesium carbonate produces carbon dioxide, which can be observed as effervescence. This route is valued for its simplicity and atom economy, as the primary byproduct is often just water.

An alternative classical approach is the metathesis or precipitation method. atamanchemicals.com This indirect process involves a double displacement reaction between a soluble heptadecanoate salt and a soluble magnesium salt. Typically, the process begins with the saponification of heptadecanoic acid with a strong base, such as sodium hydroxide (NaOH), to form sodium heptadecanoate.

Step 1: Saponification C₁₇H₃₄O₂ + NaOH → Na(C₁₇H₃₃O₂) + H₂O

Subsequently, an aqueous solution of a soluble magnesium salt, such as magnesium sulfate (MgSO₄) or magnesium chloride (MgCl₂), is added to the sodium heptadecanoate solution. atamanchemicals.com This results in the precipitation of the water-insoluble this compound, which can then be isolated by filtration, washed to remove impurities, and dried.

Step 2: Precipitation 2 Na(C₁₇H₃₃O₂) + MgSO₄ → Mg(C₁₇H₃₃O₂)₂ (s) + Na₂SO₄

This method is particularly useful for achieving high purity, as the product precipitates out of the solution, leaving soluble byproducts behind.

MethodReactantsKey AdvantagesKey Disadvantages
Direct Salt FormationHeptadecanoic Acid + Magnesium Precursor (e.g., MgO, Mg(OH)₂)High atom economy; simple process. atamanchemicals.comMay require elevated temperatures; purity can be lower if reactants are not pure.
Metathesis (Precipitation)Sodium Heptadecanoate + Soluble Magnesium Salt (e.g., MgSO₄, MgCl₂)High purity of final product; reaction occurs in aqueous solution. atamanchemicals.comTwo-step process; produces soluble salt byproducts.

Advanced Synthetic Approaches

Modern synthetic chemistry aims to improve upon classical methods by enhancing efficiency, purity, and sustainability.

To improve the kinetics and efficiency of the direct salt formation route, catalytic approaches can be employed. The use of nano-sized magnesium oxide (MgO-NPs) as the magnesium precursor can significantly enhance the reaction rate. semanticscholar.org Due to their high surface-area-to-volume ratio, MgO nanoparticles offer more active sites for the reaction with heptadecanoic acid, potentially allowing the synthesis to proceed under milder conditions (lower temperatures) and in shorter time frames. semanticscholar.org This can lead to improved energy efficiency and a reduction in the formation of thermal degradation byproducts, thereby enhancing the final product's purity. Research into the catalytic applications of MgO nanoparticles in various organic transformations suggests their potential to act as highly effective reagents in the synthesis of fine chemicals. semanticscholar.org

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally benign in several ways.

Benign Solvents: The metathesis reaction, which uses water as a solvent, is inherently a greener approach compared to methods requiring organic solvents. atamanchemicals.com

Bio-based Precursors: A key green strategy involves the synthesis of precursors from renewable resources. Numerous studies have demonstrated the "green synthesis" of magnesium oxide nanoparticles using plant extracts from sources such as Trigonella foenum-graecum, Dalbergia sissoo, and Hyphaene thebaica. phytojournal.comresearchgate.netnih.gov These extracts contain phytochemicals that act as reducing and capping agents, facilitating the formation of nanoparticles without the need for harsh chemicals. nih.govrsc.org Using these bio-synthesized MgO-NPs as a precursor in the direct salt formation method would represent a significant step towards a fully green synthetic pathway. sci-hub.st

Energy Efficiency: As mentioned, using nanocatalysts or highly reactive precursors can lower the energy requirements of the synthesis, aligning with green chemistry's principle of energy efficiency. semanticscholar.org

Green PrincipleApplication in SynthesisBenefit
Use of Renewable FeedstocksSynthesizing MgO nanoparticles using plant extracts. sci-hub.stresearchgate.netReduces reliance on non-renewable resources and toxic chemicals.
Use of Safer SolventsEmploying water as the solvent in metathesis reactions. atamanchemicals.comEliminates the need for volatile and hazardous organic solvents.
Energy EfficiencyUsing high-reactivity nanocatalysts to lower reaction temperatures. semanticscholar.orgReduces energy consumption and associated environmental footprint.

Reaction Kinetics and Thermodynamic Considerations in Heptadecanoate Formation

The formation of this compound is governed by fundamental principles of chemical kinetics and thermodynamics.

Kinetics: The rate of the direct salt formation reaction is influenced by several factors:

Temperature: Higher temperatures generally increase the reaction rate.

Surface Area: In the reaction between a liquid (molten heptadecanoic acid) and a solid (e.g., MgO), the reaction rate is dependent on the surface area of the solid reactant. Using micronized or nano-sized magnesium precursors increases the surface area, leading to a faster reaction.

Catalyst: The presence of a catalyst can provide an alternative reaction pathway with lower activation energy, thus increasing the rate.

Thermodynamics: The spontaneity of the synthesis reaction is determined by the change in Gibbs free energy (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS).

ΔG = ΔH - TΔS

The formation of ionic salts like this compound from an acid and a base (like MgO or Mg(OH)₂) is typically an exothermic process, meaning ΔH is negative. The reaction also often leads to an increase in entropy (positive ΔS), particularly in precipitation reactions where disordered ions in solution form an ordered solid lattice but release a large number of solvent molecules, or in reactions that produce gas (like CO₂). The negative ΔH and positive ΔS both contribute to a negative ΔG, making the reaction thermodynamically favorable and spontaneous.

CompoundFormulaStandard Enthalpy of Formation (ΔfH°solid)
MagnesiumMg0 kJ/mol nist.gov
Magnesium OxideMgO-601.24 kJ/mol nist.gov
Heptadecanoic AcidC₁₇H₃₄O₂Data not available in search results

Control of Polymorphism and Crystalline Structures during Synthesis

The precise control over the polymorphic form and crystalline structure of this compound during its synthesis is a critical factor that dictates its physicochemical properties and subsequent performance in various applications. While specific research on this compound is limited, the principles governing the polymorphic behavior of magnesium soaps, such as the well-studied magnesium stearate (B1226849), provide a foundational understanding. The crystalline form of these materials is highly sensitive to the conditions of the synthesis process, including the method of precipitation, temperature, solvent system, and subsequent drying conditions.

Key factors influencing the resulting crystalline structure include the rate of precipitation and the pH of the reaction medium. For instance, in the synthesis of analogous magnesium soaps, the amount of crystalline water incorporated into the structure, leading to different hydrates, is dependent on the drying rate and the pH during precipitation researchgate.net. Even minor variations in the water content can be sufficient to transition the material from a poorly crystalline to a well-crystalline form researchgate.net.

Different synthetic approaches can yield various polymorphic and pseudopolymorphic forms, such as monohydrates, dihydrates, trihydrates, or amorphous structures. These forms can be identified and distinguished using analytical techniques like powder X-ray diffraction (PXRD), thermogravimetry (TG), and differential thermal analysis (DTA) acs.org. For example, the "melt" method, which involves reacting magnesium hydroxide with molten fatty acids at elevated temperatures followed by dehydration, can produce a disordered or amorphous form. In contrast, a "bath" or precipitation method, where an aqueous solution of the fatty acid is reacted with a magnesium salt, can be controlled to favor the formation of specific hydrates researchgate.net.

The choice of solvent and the presence of impurities can also direct the crystallization process towards a specific polymorph. The crystallization of metal soaps is significantly influenced by the properties of the matrix in which they are formed nih.govresearchgate.net. The degree of polymerization of the medium, for example, can affect the kinetics of crystallization and the ratio of resulting crystalline polymorphs nih.govresearchgate.net.

The table below summarizes the influence of various synthetic parameters on the polymorphism of magnesium soaps, which can be extrapolated to the synthesis of this compound.

Synthetic ParameterEffect on Crystalline StructureResulting Forms
Drying Rate Influences the amount of incorporated crystalline water researchgate.net.Can favor the formation of different hydrates (e.g., dihydrate vs. monohydrate).
pH of Precipitation Affects the hydration state of the resulting salt researchgate.net.Can determine whether a well-crystallized or poorly crystalline form is obtained researchgate.net.
Reaction Temperature Can alter the kinetics of nucleation and crystal growth.Higher temperatures may favor the formation of anhydrous or less hydrated forms.
Precipitation Method Directs the formation of specific polymorphs."Melt" methods can lead to amorphous forms, while precipitation methods can be tailored for specific hydrates researchgate.net.
Solvent System The properties of the reaction medium influence crystallization behavior nih.govresearchgate.net.Can affect the rate of crystallization and the stability of different polymorphs rsc.org.

Further control over the particle size and crystalline condition can be achieved through advanced synthesis techniques like jet mixing, which allows for the adjustment of reaction conditions to produce fine metallic soap particles with a more uniform crystal structure compared to conventional pulverizing methods jst.go.jp.

Advanced Analytical Characterization Techniques for Magnesium Heptadecanoate

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure and bonding within magnesium heptadecanoate. Vibrational spectroscopy, nuclear magnetic resonance, and X-ray diffraction each provide unique insights into the arrangement of atoms and functional groups.

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the coordination environment of the carboxylate groups in this compound. The analysis of the vibrational modes of the carboxylate anion (COO⁻) is particularly important for distinguishing between different coordination geometries, such as ionic, monodentate, bidentate, and bridging. 911metallurgist.comnih.gov

In the FTIR spectrum of this compound, the most significant absorption bands are associated with the carboxylate group and the long alkyl chain. The asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the carboxylate group are of primary diagnostic value. sciencepublishinggroup.com The positions of these bands and the difference between them (Δν = νₐₛ - νₛ) can provide information about the nature of the magnesium-carboxylate coordination. nih.gov For ionic carboxylates, the asymmetric stretch typically appears in the 1650-1510 cm⁻¹ range, while the symmetric stretch is found between 1400-1280 cm⁻¹. 911metallurgist.com Additionally, the spectrum will exhibit characteristic bands for the C-H stretching vibrations of the methylene (B1212753) (CH₂) and methyl (CH₃) groups of the heptadecyl chain, typically in the 2800-3000 cm⁻¹ region, as well as bending and rocking modes at lower wavenumbers. researchgate.net

Raman spectroscopy provides complementary information to FTIR. While the carboxylate stretches are also observable in the Raman spectrum, the long alkyl chain often gives rise to distinct features. epa.gov For long-chain fatty acids and their salts, a series of bands known as the longitudinal acoustical modes (LAMs) or "accordion modes" can be observed in the low-frequency region of the Raman spectrum. cdnsciencepub.com The frequency of these modes is inversely proportional to the length of the all-trans planar zigzag chain, and thus can be used to confirm the chain length of the heptadecanoate moiety. cdnsciencepub.com The C-C skeletal stretching vibrations, typically appearing between 1060 cm⁻¹ and 1130 cm⁻¹, are also prominent in the Raman spectrum. researchgate.net

Table 1: Representative Vibrational Band Assignments for this compound
Vibrational ModeExpected Wavenumber Range (cm⁻¹) - FTIRExpected Wavenumber Range (cm⁻¹) - RamanAssignment
ν(CH₃, CH₂)2800-30002800-3000Asymmetric and symmetric C-H stretching of the alkyl chain
νₐₛ(COO⁻)1510-16501510-1650Asymmetric carboxylate stretching
δ(CH₂)~1470~1440Methylene scissoring
νₛ(COO⁻)1280-14001280-1400Symmetric carboxylate stretching
ν(C-C)-1060-1130Skeletal C-C stretching
Longitudinal Acoustical Mode (LAM)-Low frequency"Accordion mode" of the alkyl chain

Solid-state NMR (ssNMR) spectroscopy is a potent technique for investigating the local atomic environment and dynamics in solid materials like this compound. Both the magnesium cation and the heptadecanoate anion can be probed by ssNMR.

²⁵Mg Solid-State NMR: The magnesium-25 isotope (²⁵Mg) is an NMR-active nucleus that can provide direct information about the coordination environment of the magnesium ion. However, ²⁵Mg is a quadrupolar nucleus with a low natural abundance and a low gyromagnetic ratio, which makes its detection challenging. rsc.org Despite these difficulties, studies performed at ultra-high magnetic fields have shown that ²⁵Mg ssNMR can be used to characterize magnesium complexes. rsc.orgnih.gov The key NMR parameters for ²⁵Mg are the isotropic chemical shift (δiso) and the quadrupolar coupling constant (CQ). The chemical shift is sensitive to the electronic environment around the magnesium nucleus, with reported values for magnesium in various compounds spanning a range of up to 200 ppm, though more commonly between -15 and +25 ppm. rsc.org The quadrupolar coupling constant is highly sensitive to the symmetry of the electric field gradient at the nucleus and thus provides information about the geometry of the magnesium coordination sphere. nih.gov For this compound, a six-coordinate octahedral geometry around the Mg²⁺ ion is expected, similar to that found in magnesium stearate (B1226849) trihydrate. nih.gov Deviations from perfect octahedral symmetry would result in a non-zero CQ value. nih.gov

¹³C and ¹H Solid-State NMR: The heptadecanoate ligand can be characterized by ¹³C and ¹H ssNMR. The ¹³C ssNMR spectrum would provide distinct signals for the carboxylate carbon and the carbons of the long alkyl chain. The chemical shift of the carboxylate carbon (COO⁻) is expected to be in the range of 180 ppm. nih.govoregonstate.edu The methylene (CH₂) carbons of the alkyl chain would exhibit a series of overlapping resonances around 30 ppm, with the terminal methyl (CH₃) carbon appearing at a higher field (lower ppm value), typically around 14 ppm. nih.govoregonstate.edu High-resolution techniques such as magic-angle spinning (MAS) are necessary to average out anisotropic interactions and obtain well-resolved spectra. aocs.org ¹H ssNMR can also be employed to study the structure and dynamics of the alkyl chains.

Table 2: Expected NMR Chemical Shift Ranges for this compound
NucleusFunctional GroupExpected Chemical Shift Range (ppm)
²⁵MgMg²⁺-15 to +25
¹³CCOO⁻~180
(CH₂)n~22-34
CH₃~14
¹Hα-CH₂~2.2-2.4
(CH₂)n~1.2-1.6
CH₃~0.9

*¹³C and ¹H chemical shifts are based on data for heptadecanoic acid in solution and may vary in the solid state. nih.govaocs.orgpsecommunity.org

X-ray diffraction (XRD) is the primary technique for determining the crystalline structure of solid materials. For this compound, which is expected to be a crystalline or semi-crystalline powder, powder XRD would be the method of choice. The diffraction pattern obtained is a fingerprint of the crystalline phase(s) present in the sample. researchgate.net

While the crystal structure of this compound has not been explicitly reported, it is expected to be very similar to that of magnesium stearate, another common magnesium soap. The crystal structure of magnesium stearate trihydrate has been determined from a single crystal. nih.govresearchgate.net It reveals an octahedral coordination of the magnesium ion by three water molecules and two stearate anions. nih.gov The long alkyl chains of the stearate molecules pack in a layered structure. Given the structural similarity between heptadecanoic acid and stearic acid (differing by only one methylene group), it is highly probable that this compound would adopt a similar crystal structure.

The powder XRD pattern of this compound would be characterized by a series of diffraction peaks at specific angles (2θ). The positions and intensities of these peaks can be used to identify the crystalline phase and determine the unit cell parameters (lattice parameters a, b, c, and angles α, β, γ). researchgate.netcambridge.org A characteristic feature of the XRD patterns of metal soaps is a series of intense peaks at low 2θ angles, which correspond to the long spacing between the layers of the packed alkyl chains. researchgate.netacs.org

Table 3: Representative Crystal Structure Information for a Similar Compound: Magnesium Stearate Trihydrate nih.gov
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)51.34
b (Å)5.33
c (Å)9.21
β (°)91.82

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying its constituent components, namely the heptadecanoate anion and the magnesium cation.

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. Since this compound itself is a non-volatile salt, direct analysis by GC is not feasible. However, GC coupled with mass spectrometry (GC-MS) is the standard method for the analysis of the fatty acid component after a chemical derivatization step to convert the non-volatile fatty acid into a volatile derivative. nih.govnih.gov

The most common derivatization procedure for fatty acids is their conversion to fatty acid methyl esters (FAMEs). nih.govntnu.no This is typically achieved by treating the this compound with an acidic or basic methanol (B129727) solution, such as boron trifluoride in methanol (BF₃-MeOH) or methanolic potassium hydroxide (B78521). nih.govmdpi.com This reaction cleaves the ionic bond and esterifies the carboxylate group of the heptadecanoic acid, forming methyl heptadecanoate.

The resulting FAMEs are volatile and can be readily analyzed by GC-MS. The sample is injected into the GC, where the FAMEs are separated on a capillary column, typically one with a polar stationary phase. ntnu.no The separated components then enter the mass spectrometer, which provides mass information for identification. The mass spectrum of methyl heptadecanoate will show a characteristic molecular ion peak and fragmentation pattern that can be used for unambiguous identification and to distinguish it from other fatty acid methyl esters that may be present as impurities. This method is highly sensitive and allows for the assessment of the purity of the heptadecanoate component of the salt. nih.gov

Table 4: GC-MS Parameters for the Analysis of Heptadecanoic Acid as its Methyl Ester (FAME)
ParameterTypical Condition/Value
Derivatization ReagentBF₃-Methanol or Methanolic KOH
GC ColumnPolar capillary column (e.g., DB-FastFAME, SP-2560)
Carrier GasHelium or Hydrogen
Injection ModeSplit/Splitless
Ionization Mode (MS)Electron Ionization (EI)
Detection Mode (MS)Scan or Selected Ion Monitoring (SIM)

High-performance liquid chromatography (HPLC) is a versatile technique that can be used for the analysis of both the heptadecanoate anion and the magnesium cation. Unlike GC, HPLC does not require the analyte to be volatile, making it suitable for the analysis of a wider range of compounds. mdpi.com

Analysis of the Heptadecanoate Anion: The heptadecanoate anion can be analyzed by reversed-phase HPLC (RP-HPLC). However, since fatty acids lack a strong UV chromophore, direct detection by UV-Vis spectroscopy can be challenging. To overcome this, derivatization is often employed to attach a UV-active or fluorescent tag to the carboxylate group. nih.govcerealsgrains.org Common derivatization reagents for this purpose include p-bromophenacyl bromide. nih.gov After derivatization, the tagged fatty acid can be separated on a C8 or C18 column and detected with high sensitivity. nih.gov Alternatively, universal detectors such as Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) can be used for the analysis of underivatized fatty acids. mdpi.com

Analysis of the Magnesium Cation: The magnesium cation can be quantified by HPLC using several approaches. One method is ion-exchange chromatography, where the separation is based on the interaction of the cation with a charged stationary phase. Another approach is hydrophilic interaction liquid chromatography (HILIC). lcms.cz Detection of the magnesium ion, which does not have a UV chromophore, can be achieved using universal detectors like CAD or ELSD, or by refractive index (RI) detection. rjptonline.orgfishersci.com It is also possible to use multi-mode chromatography columns that can simultaneously separate both anions and cations in a single run. fishersci.com

Table 5: HPLC Methodologies for the Analysis of this compound Components
AnalyteHPLC ModeColumn TypeDetection Method
Heptadecanoate (derivatized)Reversed-Phase (RP-HPLC)C8 or C18UV-Vis or Fluorescence
Heptadecanoate (underivatized)Reversed-Phase (RP-HPLC)C8 or C18CAD or ELSD
Magnesium (Mg²⁺)Ion-Exchange or HILICIon-exchange or HILICCAD, ELSD, or RI

Thermal Analysis Techniques

Thermal analysis techniques are pivotal in characterizing the physicochemical properties of materials like this compound. By monitoring changes in material properties as a function of temperature, these methods provide critical insights into phase transitions, thermal stability, and decomposition kinetics.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is particularly useful for studying the complex thermal behavior of magnesium soaps, including this compound.

When analyzing hydrated forms of magnesium carboxylates, the initial heating cycle in DSC is often irreversible. nih.gov This is due to the loss of bound and surface water. Subsequent heating and cooling cycles typically reveal a series of reproducible and reversible thermal transitions. nih.gov Magnesium stearate, a closely related compound, exhibits multiple complex and reversible exothermic-endothermic pairs, indicating the presence of several distinct mesophases (intermediate states between crystalline solid and isotropic liquid) that are stable at different temperatures. nih.govup.ac.za One of these phases can persist up to 250°C. nih.govup.ac.za This complex thermotropic behavior involves transitions between different lamellar and non-lamellar liquid crystalline phases.

For this compound, a similar complex series of phase transitions would be expected. The DSC thermogram would provide a "fingerprint" of its thermal behavior, identifying temperatures for dehydration, solid-solid phase transitions, and melting.

Table 1: Representative DSC Thermal Events for Magnesium Carboxylates

This table is illustrative of typical events for long-chain magnesium carboxylates and is based on data for analogous compounds like magnesium stearate.

Temperature Range (°C) Event Type Description
50 - 125 Endothermic Loss of adsorbed and hydrated water. This transition is typically irreversible. netzsch.com
130 - 155 Endothermic Melting or transition to a mesophase. netzsch.com
> 155 Multiple Transitions Reversible transitions between different liquid crystalline (mesophase) structures. nih.gov

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability and composition of this compound, particularly its hydration state and decomposition pathway.

A typical TGA curve for a hydrated magnesium carboxylate shows distinct mass loss steps. The initial mass loss, occurring at temperatures up to approximately 125-150°C, corresponds to the loss of both free (surface) and bound (water of hydration) water. up.ac.zanetzsch.com For instance, the mass loss for a commercial sample of magnesium stearate was found to be 4.1% in this range. up.ac.za Following dehydration, the anhydrous salt remains stable over a significant temperature range. At much higher temperatures, typically above 300°C, the organic portion of the salt decomposes, eventually yielding magnesium oxide (MgO) as the final residue. google.com The decomposition of magnesium hydroxide, a related process, occurs in the range of 310°C to 380°C. google.com TGA can therefore be used to quantitatively determine the water content and confirm the stoichiometry of the compound based on the final residual mass of MgO.

Table 2: Typical TGA Profile for a Hydrated Magnesium Carboxylate

Temperature Range (°C) Process Mass Loss Event
Room Temp. - 150°C Dehydration Loss of adsorbed moisture and water of hydration. up.ac.za
150°C - 300°C Anhydrous Stability Region of minimal mass loss where the anhydrous salt is stable.
> 300°C Decomposition Breakdown of the heptadecanoate chain, leading to the formation of magnesium oxide. google.com

Microscopic and Imaging Techniques for Morphological and Surface Characterization

Microscopic techniques provide direct visualization of a material's structure, from the particle level down to the molecular scale. For this compound, these methods are crucial for understanding its physical form and surface properties, which influence its behavior in various applications.

Scanning Electron Microscopy (SEM) for Particle Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials at high magnification. An electron beam is scanned across the sample, and the resulting interactions are collected to form an image.

SEM analysis of magnesium carboxylates, such as magnesium stearate, typically reveals particles with a plate-like or flake-like morphology. neu.edu.tr These plates can be irregularly shaped and often form larger agglomerates. nih.govnih.gov The images can provide detailed information on particle size distribution, surface texture (which can range from smooth to rugged), and the degree of aggregation. nih.gov For this compound, SEM would be used to characterize the crystalline habit and physical form of the powder, which are critical for properties like flowability and compaction. In some preparations, needle-like structures or web-like networks of interconnected particles may also be observed. nih.gov

Atomic Force Microscopy (AFM) for Surface Interactions and Film Studies

Atomic Force Microscopy (AFM) is a very high-resolution type of scanning probe microscopy that can produce images at the nanometer scale. It uses a sharp tip mounted on a cantilever to "feel" or "touch" the surface. AFM is particularly well-suited for studying thin films and surface phenomena.

AFM is used to investigate the molecular packing and surface structure of Langmuir-Blodgett films made from divalent salts of fatty acids, including those with magnesium. d-nb.info In such studies, AFM can reveal the arrangement of individual molecules, identify packing defects, and measure surface roughness. d-nb.infomdpi.com For films containing magnesium fatty acids, AFM has shown that the molecules pack into a crystalline lattice with a molecular area of approximately 18.2 Ų, a value decreased from the ideal 18.9 Ų due to packing defects. d-nb.info This indicates a highly dense and ordered arrangement. d-nb.info AFM can also be used to study the topography of deposited this compound films on substrates, providing quantitative data on features like domain height and surface roughness, which are essential for understanding surface interactions. acs.orgdiva-portal.orgmdpi.com

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone of chemical characterization, used to determine the elemental composition of a compound and thus verify its purity and stoichiometry. For an ionic compound like this compound, it is crucial to confirm the precise ratio of the magnesium cation to the heptadecanoate anion.

Inductively Coupled Plasma (ICP) techniques are highly sensitive and accurate methods for determining the elemental composition of a sample. The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the elements present. In ICP-Optical Emission Spectrometry (ICP-OES), the excited atoms and ions emit light at characteristic wavelengths, and the intensity of this light is proportional to the concentration of the element. unr.edu.arrsc.org In ICP-Mass Spectrometry (ICP-MS), the ions generated in the plasma are separated by their mass-to-charge ratio and detected, providing exceptional sensitivity for trace element analysis. unr.edu.armanufacturingchemist.comnih.gov

For this compound, either ICP-OES or ICP-MS can be used to precisely quantify the magnesium content. researchgate.netnih.gov This analysis is critical for quality control, ensuring the compound has the correct 1:2 stoichiometric ratio of magnesium to heptadecanoate and is free from elemental impurities. ejpmr.comresearchgate.net

Table 3: Example Instrumental Parameters for ICP-OES Analysis of Magnesium

Parameters are based on typical methods for analyzing magnesium-containing pharmaceutical materials. researchgate.net

Parameter Setting
RF Power 1.20 kW
Nebulizer Flow 0.70 L/min
Plasma Flow 12.0 L/min
Auxiliary Flow 1.00 L/min
Viewing Mode Radial/Axial
Wavelength (for Mg) e.g., 279.553 nm or 285.213 nm

Mechanistic Investigations of Material Interactions

Interfacial Phenomena and Adsorption Mechanisms of Magnesium Heptadecanoate

The behavior of this compound at the interfaces between different materials is central to its function, particularly in powder technology and lubrication.

Adsorption onto Substrate Surfaces in Powder Blends

In powder blends, this compound is expected to function by adsorbing onto the surfaces of the primary particles (the substrate). This process is driven by the physicochemical properties of the lubricant and the substrate. The primary mechanism of adsorption involves the attachment of the polar carboxylate head of the heptadecanoate molecule to active sites on the substrate surface, which may involve physical or chemical bonding. researchgate.net The non-polar, hydrophobic hydrocarbon chains then orient themselves away from the substrate surface.

This adsorption creates a boundary layer that alters the surface properties of the substrate particles. The key effects of this adsorbed layer are:

Reduction of Interparticle Friction: The outwardly oriented hydrocarbon chains create a low-energy, waxy surface, which reduces the coefficient of friction between adjacent particles. azom.com

Prevention of Cold Welding: By coating the substrate, the lubricant layer prevents direct contact between nascent surfaces that can be exposed during processing, thereby inhibiting the formation of strong adhesive bonds or cold welds.

Modification of Surface Energy: The hydrophobic nature of the adsorbed layer can reduce the tendency of the powder to adsorb moisture, which can otherwise lead to caking and poor flow. nih.gov

The effectiveness of adsorption is influenced by several factors, including the surface area of the lubricant, particle size, and the chemical nature of the substrate. researchgate.netnih.gov

Film Formation Dynamics and Rheological Implications

During the mixing or blending process, mechanical forces cause the relatively soft crystals of this compound to shear. This shearing action delaminates the lubricant particles and facilitates their spread across the substrate surfaces, gradually forming a thin, continuous, or near-continuous film. atamanchemicals.com The extent and quality of this film are time-dependent; prolonged or high-shear mixing leads to a more uniform and comprehensive lubricant coating.

This film formation has significant rheological implications for the powder blend:

Improved Flowability: The primary rheological effect is an improvement in powder flow. The lubricant film reduces the cohesive forces between particles, allowing them to move more freely past one another. This is reflected in measurements such as a lower angle of repose and reduced energy required to move through a powder bed. azom.comresearchgate.net

Changes in Bulk Density: The addition of a low-density lubricant and the alteration of particle packing can lead to changes in the bulk and tapped density of the powder.

Potential for Over-lubrication: Excessive mixing can lead to the formation of a thick, hydrophobic film that completely encapsulates the substrate particles. This can negatively impact the subsequent compaction of the powder, as it hinders the strong particle-particle bonding necessary for forming a robust compact. azom.com

Rheological ParameterExpected Effect of this compound Addition
Basic Flowability Energy (BFE) Decrease
Angle of Repose Decrease
Cohesion Decrease
Permeability Increase

This interactive table summarizes the generally expected influence of a metallic stearate-type lubricant on key powder rheology metrics.

Role as a Solid Lubricant in Advanced Materials Systems

As a solid lubricant, this compound serves to reduce friction and wear between surfaces in relative motion, particularly in processes like powder compaction and ejection.

Friction and Wear Reduction Mechanisms at Macro and Nano Scales

This compound functions as a boundary lubricant. In this regime, the lubricant film is very thin, often only a few molecules thick, and is directly adsorbed onto the contacting surfaces. The lubrication mechanism is not dependent on the bulk viscosity of a fluid but on the properties of this interfacial film.

At the Macro Scale: During the compaction of powders in a die, the primary sources of friction are between the powder particles themselves (internal friction) and between the powder mass and the die wall (external friction). This compound reduces die-wall friction by forming a lubricating film on the metal surfaces of the die and punches. This film prevents direct metal-to-granule contact, thereby lowering the force required to eject the compacted tablet or part. nbinno.com

At the Nano Scale: The lubricating properties arise from the layered crystal structure of the metallic soap. The long hydrocarbon chains are held together by relatively weak van der Waals forces. When subjected to shear stress, these layers can easily slide past one another, providing a low-shear-strength plane at the interface. This easy slip mechanism is fundamental to its ability to reduce friction and prevent surface wear. mdpi.com

Influence on Compactibility and Material Flow Properties

The presence of this compound has a dual and concentration-dependent effect on powder processing.

Improved Material Flow: As previously discussed, the primary role of the lubricant is to enhance powder flowability. By reducing interparticle friction, it ensures that powder blends flow smoothly and uniformly from hoppers into feed frames and dies, which is critical for maintaining consistent weight and quality in manufacturing processes. azom.comnbinno.com

Impact on Compactibility: While beneficial for flow, the lubricant can have a detrimental effect on the strength of the final compacted product. The same lubricating film that reduces friction also interferes with the particle-particle bonding that occurs under high compaction pressures. A well-formed lubricant film can coat the bonding surfaces of the particles, weakening the final compact. The extent of this strength reduction is typically proportional to the concentration of the lubricant and the duration of the blending process. mdpi.com Therefore, optimizing the amount of lubricant is crucial to balance the need for good flow with the requirement for adequate compact strength.

PropertyEffect of Increasing Lubricant Concentration/Mixing Time
Powder Flowability Improves (up to a point)
Ejection Force Decreases
Compact Strength (e.g., Hardness) Decreases
Disintegration Time May Increase

This interactive table illustrates the trade-offs associated with using a boundary lubricant like this compound in powder compaction.

Catalytic or Co-catalytic Activities in Chemical Transformations

While magnesium salts of fatty acids are not typically employed as primary catalysts in major industrial chemical transformations, magnesium compounds, in general, exhibit catalytic activity in various organic reactions. Magnesium ions can function as Lewis acids. alfachemic.com

There is no specific evidence in the reviewed literature to suggest that this compound is used as a catalyst or co-catalyst. However, it is plausible that in certain chemical environments, it could participate in reactions where a mild Lewis acid or a basic carboxylate moiety is required. For instance, magnesium-based catalysts are used in reactions like cyclizations and have been explored for transformations of fatty acid esters. alfachemic.comresearchgate.net Any potential catalytic activity of this compound would be highly specific to the reaction conditions and substrates involved and is not a primary application of this compound.

Role in Transesterification Reactions (e.g., as a component in magnesium-based catalysts)

Transesterification is a crucial chemical reaction for the production of biodiesel, where triglycerides react with an alcohol in the presence of a catalyst to form fatty acid alkyl esters and glycerol. ekb.eg The efficiency of this process is highly dependent on the catalyst used. Alkaline, acid, and enzymatic catalysts are common, with alkaline catalysts often favored for being economical and faster. ekb.eg

Magnesium-based catalysts, particularly those involving magnesium oxide, have been investigated for their potential in transesterification. For instance, composites of magnesium and barium oxides have been shown to be effective catalysts in the transesterification of ethyl acetate (B1210297) with methanol (B129727), a reaction analogous to biodiesel production. researchgate.net In such systems, the basic sites on the catalyst surface are crucial for the reaction mechanism. The reaction typically proceeds through the activation of the alcohol by the basic sites, leading to the formation of an alkoxide intermediate, which then attacks the carbonyl carbon of the ester.

While direct studies on this compound are not prevalent, it is plausible that as a magnesium salt of a fatty acid, it could play a role in catalytic systems. The long hydrocarbon chain of the heptadecanoate anion might influence the catalyst's solubility and interaction with the non-polar triglyceride reactants.

Table 1: General Parameters in Transesterification Reactions

ParameterTypical Range/ConditionImpact on Reaction
Catalyst Concentration Varies with catalyst typeAffects reaction rate and yield
Methanol to Oil Ratio Typically > 3:1 molar ratioA sufficient excess of methanol is needed to drive the reaction forward. ekb.eg
Temperature 50-65 °C for alkaline catalystsHigher temperatures can increase the reaction rate but may lead to side reactions.
Reaction Time 1-2 hours for alkaline catalystsSufficient time is required for the reaction to reach completion. ekb.eg

Support Material Interactions in Heterogeneous Catalysis (e.g., in bimetallic catalysts)

In heterogeneous catalysis, a support material plays a critical role in dispersing and stabilizing the active catalytic species, often metal nanoparticles. researchgate.net The interaction between the support and the metal can significantly influence the catalyst's activity, selectivity, and stability. rsc.org

Although there is no specific research on this compound as a primary support material, its properties as a magnesium compound suggest potential avenues for exploration. The long-chain carboxylate might function as a modifier or a co-support, influencing the surface properties of a primary support like MgO or interacting with both the support and the active metal in a bimetallic system. The presence of the organic anion could affect the hydrophobicity of the catalyst surface and the dispersion of the active metallic phase.

Table 2: Key Aspects of Metal-Support Interactions

Interaction AspectDescription
Electronic Effects Charge transfer between the support and the metal nanoparticles, altering the electronic properties and reactivity of the metal. researchgate.net
Geometric Effects The support structure can influence the morphology and dispersion of the metal particles.
Chemical Effects The support can directly participate in the reaction mechanism, for example, by providing active sites at the metal-support interface. nih.gov

Applications in Advanced Materials Science and Engineering

Functional Additive in Polymer and Composite Formulations

The incorporation of magnesium heptadecanoate as a functional additive in polymers and composites offers significant advantages in terms of processing and final product performance. Its role is primarily associated with the modification of material properties at the molecular and microstructural levels.

In polymer processing, controlling the flow behavior (rheology) of the polymer melt is crucial for achieving desired shapes and ensuring the quality of the final product. This compound, much like the closely related magnesium stearate (B1226849), can act as an effective rheology modifier. When introduced into a polymer matrix, its long hydrocarbon chains reduce the intermolecular friction between polymer chains, thereby lowering the melt viscosity. This lubricating effect facilitates smoother processing at lower temperatures and pressures, which can lead to energy savings and reduced thermal degradation of the polymer.

The reduction in melt viscosity and the modification of viscoelastic properties are critical in processes such as extrusion, injection molding, and film blowing. For instance, in extrusion processes, the addition of this compound can help in eliminating melt fracture, a phenomenon characterized by surface irregularities on the extrudate. By promoting slip at the polymer-die interface, it ensures a smoother surface finish and dimensional stability of the extruded profile. Research on similar metallic stearates has shown that even small concentrations can significantly alter the flow characteristics of polymer melts. A study on PBAT/PCL blends demonstrated that the addition of magnesium stearate led to a decrease in torque and temperature during processing, indicating improved melt flow. rsdjournal.org

Interactive Data Table: Effect of this compound on Polymer Melt Properties (Analogous to Magnesium Stearate)

PropertyWithout AdditiveWith this compound (0.5% w/w)
Melt Viscosity HighReduced
Processing Temperature HigherLower
Melt Fracture Prone to occurEliminated/Reduced
Surface Finish May be roughSmooth

Note: Data is illustrative and based on the known effects of similar long-chain magnesium carboxylates.

In composite materials, which consist of a matrix (e.g., a polymer) and a reinforcing filler (e.g., fibers or particles), achieving a uniform dispersion of the filler is paramount for obtaining optimal mechanical properties. Agglomeration of filler particles can lead to stress concentration points and premature failure of the composite. This compound can function as a dispersing agent or surfactant. Its amphiphilic nature, with a polar magnesium carboxylate head and a nonpolar hydrocarbon tail, allows it to coat the surface of filler particles. This surface modification reduces the interparticle attractive forces, preventing agglomeration and promoting a more homogeneous distribution within the polymer matrix.

Improved dispersion of reinforcing fillers such as talc, calcium carbonate, or glass fibers leads to enhanced mechanical characteristics of the composite. A more uniform stress distribution throughout the material results in increased tensile strength, impact resistance, and flexural modulus. Furthermore, the lubricating effect of this compound at the filler-matrix interface can improve the toughness of the composite by allowing for controlled interfacial slip. Studies on magnesium-based composites have shown that the uniform distribution of reinforcement particles is crucial for improving mechanical properties like hardness and compressive strength. irost.irresearchgate.net For instance, the incorporation of magnesium hydroxide (B78521) in a flax/vinyl ester composite led to a 10% increase in tensile strength and a 48% increase in bending strength due to improved interfacial bonding. nih.gov

Component in Specialized Lubricant Formulations

The inherent lubricating properties of this compound make it a valuable component in the formulation of specialized lubricants, particularly where solid lubricants are required.

Solid lubricants are materials that reduce friction between two surfaces in relative motion, without the need for a liquid medium. They are essential in applications where liquid lubricants are impractical due to extreme temperatures, high vacuum, or the risk of contamination. This compound, with its lamellar crystal structure, can function as an effective solid lubricant. The weak van der Waals forces between the hydrocarbon layers allow for easy shear, providing a low-friction interface between sliding surfaces.

Its properties are analogous to those of magnesium stearate, which is widely used as a dry lubricant in various industrial processes, including metalworking, plastics manufacturing, and pharmaceuticals. atamanchemicals.compharmaexcipients.com The fine, powdery nature of these metallic soaps allows them to form a thin, adherent film on surfaces, preventing direct metal-to-metal contact and reducing wear. The development of solid lubricant formulations containing this compound can be tailored for specific applications by controlling its particle size and morphology.

The tribological performance of a lubricant is its ability to control friction and wear. In engineering systems, the addition of magnesium-containing compounds to lubricating oils has been shown to enhance their anti-wear and anti-friction properties. researchgate.net While direct studies on this compound are limited, the behavior of similar long-chain carboxylates suggests that it can contribute to the formation of a protective tribofilm on metal surfaces under boundary lubrication conditions.

This tribofilm, formed through a chemical reaction between the lubricant additive and the metal surface at high-pressure contact points, acts as a sacrificial layer that prevents seizure and reduces material loss. The long hydrocarbon chains provide a low-shear-strength layer, while the magnesium ions can contribute to the formation of a durable inorganic film. Research on the tribological characteristics of magnesium alloys with N-containing additives has demonstrated the formation of a boundary film that improves anti-wear and anti-friction performance. researchgate.net

Interactive Data Table: Tribological Properties of Lubricants with this compound Additive (Hypothetical Data)

PropertyBase OilBase Oil + this compound (1% w/w)
Coefficient of Friction 0.120.08
Wear Scar Diameter (mm) 0.650.45
Load-Carrying Capacity (N) 12001500

Note: This data is hypothetical and for illustrative purposes, based on the expected performance of similar lubricant additives.

Precursor or Stabilizer in Inorganic Material Synthesis

In the field of materials synthesis, this compound can play a dual role as either a precursor for magnesium-containing inorganic materials or as a stabilizer in the formation of nanoparticles.

The thermal decomposition of this compound in a controlled atmosphere can yield magnesium oxide (MgO), a ceramic material with a wide range of applications, including catalysis, refractories, and as a component in electronic devices. The use of a metal carboxylate precursor allows for better control over the morphology and particle size of the resulting oxide compared to conventional synthesis routes using inorganic salts. The organic component can be pyrolyzed, leaving behind a high-purity metal oxide.

Furthermore, in the synthesis of nanoparticles, maintaining their colloidal stability and preventing aggregation is a significant challenge. This compound can act as a capping agent or stabilizer. mdpi.com The carboxylate groups can bind to the surface of growing nanoparticles, while the long hydrocarbon chains provide a steric barrier that prevents the particles from coming into close contact and fusing. This allows for the synthesis of well-dispersed nanoparticles with a narrow size distribution. The use of fatty acids and their salts as stabilizers is a common strategy in the synthesis of various metallic and metal oxide nanoparticles. For instance, plant extracts containing various phytochemicals have been used as surfactants and reducing agents in the green synthesis of magnesium oxide nanoparticles. nih.gov The choice of the precursor can significantly influence the properties of the final synthesized material. ulisboa.pt

No Publicly Available Research on Specific Applications of this compound

Following a comprehensive review of available scientific literature and databases, it has been determined that there is a lack of specific research data concerning the application of this compound in the fields of advanced materials science and environmental remediation as outlined in the user's request.

This compound, the magnesium salt of heptadecanoic acid, is a specific chemical compound for which documented roles in precipitation, crystal growth of hydrated magnesium carbonate, stabilization of mesoporous magnesium carbonate, or in environmental technologies like contaminant adsorption and water treatment processes, are not present in the accessible scientific literature.

While extensive research exists on the roles of other magnesium compounds—such as magnesium oxide, magnesium carbonate, and magnesium sulfate—in these areas, this information does not pertain to this compound. The principles governing the behavior of these inorganic magnesium salts are chemically distinct from those of magnesium soaps (metal salts of fatty acids) like this compound.

Similarly, while analogous long-chain fatty acid salts, such as magnesium stearate, have well-documented applications, particularly in the pharmaceutical industry as lubricants and glidants, and their physical properties like crystallinity and amorphous states are studied, this information cannot be directly and accurately extrapolated to this compound without specific scientific investigation.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article on the requested topics focusing solely on this compound due to the absence of relevant research findings.

Interactions in Biological Systems and Research Models Non Clinical Focus

Role of Odd-Chain Fatty Acid Derivatives in Model Lipid Metabolism Studies

Odd-chain fatty acids (OCFAs) and their derivatives, such as heptadecanoic acid (C17:0), play a unique role in metabolic research. Unlike the more common even-chain fatty acids, OCFAs are metabolized to propionyl-CoA instead of acetyl-CoA. researchgate.net This distinct metabolic fate makes them valuable tools for investigating lipid pathways in various in vitro and animal models. Historically, OCFAs were considered physiologically insignificant due to their low concentrations in human plasma (<0.5% of total plasma fatty acids). researchgate.netnih.gov However, this very characteristic makes them ideal for use as internal standards in quantitative analyses. researchgate.netnih.gov

Analytical Methodologies for Detection in Biological Matrices

The detection and quantification of fatty acids in complex biological samples, such as plasma, tissues, or cell cultures, require robust analytical methods. Gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), are the primary techniques employed for this purpose. nih.govnih.govcnr.it In these methods, odd-chain fatty acid derivatives, particularly methyl heptadecanoate (the methyl ester of heptadecanoic acid), are frequently used as internal standards. nih.govnih.govsigmaaldrich.com

An internal standard is a compound added to a sample in a known amount to facilitate the quantification of other compounds. nih.gov The ideal internal standard is chemically similar to the analyte but not naturally present in the sample, ensuring it behaves similarly during extraction and analysis without interfering with the results. nih.gov Methyl heptadecanoate fulfills these criteria in most fatty acid analyses. sigmaaldrich.comscielo.brnih.gov

The general workflow for fatty acid analysis using an internal standard involves several key steps:

Lipid Extraction: Lipids are first extracted from the biological matrix using a solvent system, commonly a mixture of chloroform (B151607) and methanol (B129727). cnr.itnih.gov

Saponification and Derivatization: The extracted lipids are then saponified (hydrolyzed) to release the free fatty acids. These fatty acids are subsequently converted into more volatile forms, typically fatty acid methyl esters (FAMEs), through a process called esterification or transesterification. cnr.itnih.govrestek.com This step is crucial for analysis by gas chromatography.

GC Analysis: The FAMEs mixture, including the methyl heptadecanoate internal standard, is injected into a gas chromatograph. The compounds are separated based on their boiling points and polarity as they pass through a capillary column. nih.govrestek.com

Detection and Quantification: A detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), is used to identify and measure the amount of each FAME. nih.govscielo.br By comparing the peak area of each endogenous FAME to the peak area of the known amount of the methyl heptadecanoate internal standard, the concentration of each fatty acid in the original sample can be accurately calculated. nih.gov

Table 1: Key Analytical Techniques for Fatty Acid Quantification

TechniquePrincipleRole of Heptadecanoate DerivativeCommon Biological Matrices
GC-FID Separation of volatile compounds (FAMEs) followed by detection based on ionization in a hydrogen flame.Methyl heptadecanoate is used as an internal standard for accurate quantification. scielo.brPlasma, Serum, Adipose Tissue, Cell Cultures
GC-MS Separation via GC followed by detection based on the mass-to-charge ratio of ionized fragments, providing high specificity.Methyl heptadecanoate serves as an internal standard for precise quantification. sigmaaldrich.comLiver Tissue, Fecal Samples, Microbial Cultures
LC-MS Separation of compounds in a liquid phase followed by mass spectrometry detection; suitable for less volatile lipids.Heptadecanoic acid can be used as an internal standard, often for analyzing intact lipids or free fatty acids. nih.govnih.govPlasma, Cell Lysates

Investigation of Magnesium Heptadecanoate as a Surrogate or Tracer in in vitro or animal models

While methyl heptadecanoate is established as an internal standard, the parent compound, heptadecanoic acid (delivered as this compound), can be used as a tracer to study fatty acid metabolism in vivo in animal models and in in vitro cell culture systems. When introduced into a biological system, the metabolic fate of the C17:0 chain can be tracked to elucidate metabolic pathways.

For instance, radiolabeled versions of heptadecanoic acid have been developed to act as metabolic tracers for positron emission tomography (PET) in animal studies, allowing for non-invasive imaging of myocardial fatty acid metabolism. snmjournals.org The principle of metabolic trapping, where a tracer is partially metabolized and then retained within cells, enables the assessment of metabolic activity. snmjournals.org

In animal models, dietary supplementation with odd-chain fatty acids has been used to investigate their impact on lipid profiles and metabolic health. In a study involving mice fed a high-fat diet, researchers analyzed the concentrations of C15:0 and C17:0 in liver and serum to understand how an obesogenic diet affects OCFA levels and related metabolic genes. aston.ac.uk The use of this compound in such studies would serve as a precise method for delivering a known quantity of heptadecanoic acid to the experimental system, allowing researchers to trace its incorporation into various lipid pools (e.g., triglycerides, phospholipids) and monitor its downstream metabolic products. The magnesium ion itself is a crucial cofactor in numerous enzymatic reactions, including those in lipid metabolism, although its specific role when delivered as a fatty acid salt is less studied compared to the fatty acid moiety.

Studies on biodegradable magnesium alloys in animal models, such as rats and pigs, demonstrate the biocompatibility of magnesium in a physiological environment, providing a foundation for the use of magnesium-based compounds in experimental research. nih.govresearchgate.netnih.govmdpi.com

Biomarker Research Applications (strictly analytical/methodological)

The unique characteristics of heptadecanoic acid also make it a candidate for biomarker research, where its levels in biological samples can be correlated with specific physiological or pathological states in experimental models.

Development of Analytical Assays for Tracking Heptadecanoate-related Species in Research Samples

The development of sensitive and specific assays is fundamental to biomarker research. For heptadecanoate and related species, this involves optimizing the analytical methods described previously (GC-MS, LC-MS) to achieve low detection limits and high reproducibility in research samples. nih.govnih.gov

Assay development includes:

Method Validation: Ensuring the analytical method is accurate, precise, and robust in line with established guidelines. veranova.com This involves assessing linearity, limits of detection (LOD) and quantification (LOQ), and recovery.

Sample Preparation: Tailoring extraction and derivatization protocols for different biological matrices (e.g., liver, serum, cell media) to maximize the recovery of heptadecanoate-containing lipids. cnr.itnih.gov

High-Throughput Analysis: Adapting methods for the rapid processing of large numbers of samples, which is often necessary for large-scale animal studies or screening experiments.

Advanced techniques like ultra-performance liquid chromatography (UPLC) coupled with high-resolution mass spectrometry (HRMS) enable the comprehensive profiling of lipids (lipidomics), allowing researchers to track not just free heptadecanoic acid but also its incorporation into a wide array of complex lipids. researchgate.net

Correlative Studies with Biomarker Levels in Experimental Systems

Once reliable analytical methods are established, they can be applied to correlative studies in non-clinical models. These studies aim to link the concentration of heptadecanoate to other measurable biological parameters.

A key example is a study in mice that investigated the effects of a high-fat diet on OCFA levels. aston.ac.uk The results showed a significant depletion of both C15:0 and C17:0 in the serum and liver of mice fed the high-fat diet compared to those on a standard chow diet. aston.ac.uk This decrease in heptadecanoate levels was correlated with several other significant findings:

Hepatic Fat Accumulation: The reduction in C17:0 was observed in parallel with the accumulation of fat in the liver. aston.ac.uk

Gene Expression: The expression of several genes involved in lipid metabolism, such as stearoyl-CoA desaturase-1 (SCD1) and elongation of long-chain fatty acids family member 6 (ELOVL6), was lower in the high-fat diet group. aston.ac.uk

Gut Microbiota: The relative abundance of beneficial, propionate-producing gut bacteria (which can synthesize OCFAs) was also lower in the high-fat diet group. aston.ac.uk

These findings from an experimental animal model demonstrate how levels of heptadecanoate can serve as a biomarker that correlates with changes in liver lipid metabolism and gut microbiome composition. aston.ac.uk

Table 2: Example of Correlative Findings in an Animal Model Study

BiomarkerExperimental ModelObservationCorrelated WithReference
Liver Heptadecanoic Acid (C17:0) C57BL/6J mice on a high-fat diet>35% depletion after four weeks- Increased hepatic fat accumulation- Decreased expression of lipid metabolism genes (e.g., SCD1, ELOVL6)- Reduced abundance of C3:0-producing gut bacteria aston.ac.uk
Serum Pentadecanoic Acid (C15:0) C57BL/6J mice on a high-fat diet>50% depletion after four weeks- Increased hepatic fat accumulation- Decreased expression of lipid metabolism genes (e.g., SCD1, ELOVL6) aston.ac.uk

Such correlative studies are crucial for building a mechanistic understanding of how dietary factors and metabolic processes interact, with odd-chain fatty acids like heptadecanoate serving as important analytical tools and potential biomarkers in a research context.

Environmental Fate and Sustainable Chemistry Aspects

Biodegradation and Environmental Transformation Pathways

Upon introduction into an aqueous environment, magnesium heptadecanoate is expected to dissociate into magnesium ions (Mg²⁺) and heptadecanoate ions (CH₃(CH₂)₁₅COO⁻). The environmental fate of the compound is therefore best understood by considering the separate pathways of these two components.

The magnesium ion is a naturally abundant and essential mineral for virtually all living organisms. It plays a crucial role in various biological processes. As it is a common element in soil and water, its release from the dissociation of this compound does not typically pose an environmental burden.

The heptadecanoate anion is an odd-chain saturated fatty acid. Its biodegradation is expected to proceed via the well-established metabolic pathway of beta-oxidation. aocs.orgwikipedia.orgmicrobenotes.com This process occurs in microorganisms, where the long carbon chain of the fatty acid is sequentially cleaved into two-carbon units of acetyl-CoA. microbenotes.com Because heptadecanoic acid has an odd number of carbon atoms (17), the final cycle of beta-oxidation yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. aocs.orglibretexts.orgwikipedia.org

Acetyl-CoA enters the citric acid cycle (TCA cycle) to be completely oxidized to carbon dioxide and water, generating energy for the microbial cell. microbenotes.com

Propionyl-CoA is converted to succinyl-CoA through a series of enzymatic steps, and succinyl-CoA can also enter the citric acid cycle. aocs.orgwikipedia.org

ComponentTransformation PathwayEnd ProductsEnvironmental Significance
Magnesium Ion (Mg²⁺) Dissociation in waterAqueous Mg²⁺Essential nutrient, naturally abundant.
Heptadecanoate Ion Microbial Beta-OxidationAcetyl-CoA, Propionyl-CoAMineralized to CO₂ and H₂O, incorporated into biomass.

Life Cycle Assessment of this compound Production and Usage

Production of Precursors:

Magnesium Source: The primary production of magnesium metal is energy-intensive, particularly the Pidgeon process, which has been a major contributor to greenhouse gas emissions. However, recycling magnesium requires only about 5% of the energy needed for primary production, significantly lowering its environmental impact. machinemfg.comintlmag.org A more sustainable route involves producing a magnesium compound like magnesium hydroxide (B78521) or magnesium oxide from abundant natural sources such as dolomite (B100054) or seawater, followed by reaction with the fatty acid. journalssystem.comresearchgate.net

Heptadecanoic Acid: The production of fatty acids can have varied environmental impacts depending on the source. mpob.gov.myacs.org Production from palm oil, for instance, is associated with land-use change and greenhouse gas emissions. mpob.gov.my Conversely, sourcing from microbial fermentation of waste streams or from the by-products of the dairy industry presents a more sustainable model with a potentially lower carbon footprint. chaincraft.comresearchgate.net

Synthesis of this compound: The synthesis of metallic soaps like this compound typically involves a straightforward precipitation reaction. A common method is the reaction of a magnesium salt (e.g., magnesium sulfate) or a base (e.g., magnesium hydroxide) with heptadecanoic acid in an aqueous medium. journalssystem.comprepchem.com

Mg(OH)₂ + 2 CH₃(CH₂)₁₅COOH → Mg(CH₃(CH₂)₁₅COO)₂ + 2 H₂O

The environmental impacts of this stage would primarily be related to the energy used for heating and mixing, as well as the management of any wastewater.

Life Cycle StageKey Environmental ConsiderationsPotential for Improvement
Precursor Sourcing High energy use for primary magnesium production; Land use for agricultural fatty acids. mpob.gov.myUse recycled magnesium; Source heptadecanoic acid from bio-renewable waste. intlmag.orgchaincraft.com
Synthesis Energy consumption for reaction; Wastewater generation.Process optimization for energy efficiency; Water recycling.
Usage Dependent on application; potential for release into the environment.Formulation to minimize environmental leakage.
End-of-Life Landfilling of products containing the compound.Designing products for recyclability of magnesium and biodegradability of the fatty acid.

Sustainable Sourcing of Precursors (e.g., from bio-renewable resources)

The sustainability of this compound is heavily dependent on the sourcing of its precursors.

Magnesium: Magnesium is the eighth most abundant element in the Earth's crust and is also plentiful in seawater. This natural abundance means that resource scarcity is not a primary concern. The key to sustainable sourcing lies in the extraction and processing methods. Utilizing sources that require less energy-intensive purification and advocating for the use of recycled magnesium are critical strategies.

Heptadecanoic Acid: Heptadecanoic acid is a naturally occurring odd-chain fatty acid, which opens several avenues for sustainable, bio-renewable sourcing.

Ruminant Fats: It is found in the milk fat and meat of ruminant animals like cows and sheep, where it is produced by microbial fermentation in the rumen. wikipedia.orgnih.gov Sourcing from the by-products of the dairy and meat industries represents a circular economy approach.

Microbial Production: Certain microorganisms, such as species of Rhodococcus, can produce significant quantities of odd-chain fatty acids when provided with suitable feedstocks like propionate. researchgate.net This allows for production using fermentation processes that can utilize agricultural or industrial waste streams.

Plant and Algae Sources: Odd-chain fatty acids are also found in various plants, mushrooms, and algae, offering further potential for direct extraction from cultivated bio-renewable sources. researchgate.net

PrecursorSustainable SourceAdvantages
Magnesium Seawater, Dolomite, Recycled Magnesium ScrapHigh natural abundance, lower energy footprint for recycling. machinemfg.com
Heptadecanoic Acid Ruminant fat by-productsUtilizes waste from other industries. nih.gov
Microbial FermentationCan use waste feedstocks, controlled production. researchgate.net
Algae and PlantsRenewable, potential for carbon capture during growth. researchgate.net

Waste Management and Recycling Strategies

Effective waste management for products containing this compound should aim to create a closed-loop system for the magnesium while allowing for the natural degradation of the heptadecanoate.

Heptadecanoate Component: As a biodegradable fatty acid, the primary and most sustainable waste management strategy for the heptadecanoate portion is biological treatment. In wastewater treatment facilities or in soil, microorganisms will break down the fatty acid into carbon dioxide and water, as described in section 7.1.

Magnesium Component: The magnesium component is a valuable resource that should be recovered and recycled. metycle.com The strategies for its recovery depend on the waste stream in which the this compound is found.

Incineration and Ash Recovery: If the compound is part of a combustible waste stream (e.g., in plastics or lubricants), incineration can be used to burn off the organic fatty acid portion. This process leaves behind magnesium oxide (MgO) in the ash. The ash can then be collected and processed to recover the magnesium, which can be converted back into pure magnesium or other magnesium compounds. machinemfg.com

Chemical Recycling: Advanced chemical recycling processes could potentially be used to break down a product matrix and separate the metallic soap from other components, allowing for the recovery of the magnesium through chemical processes such as leaching. usgs.gov

Scrap Metal Recycling: If this compound is used in a product that also contains magnesium metal or alloys, it would enter the well-established magnesium scrap recycling stream. During remelting processes, the organic part would be burned off, and the magnesium would be incorporated into the recycled metal. intlmag.orguniversalmetals.com

The segregation of waste at the source is crucial to enable efficient recycling pathways for the magnesium component. universalmetals.comscrapeco.in

Computational Chemistry and Modeling of Magnesium Heptadecanoate

Quantum Mechanical Studies of Molecular Structure and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of magnesium heptadecanoate. These studies can provide detailed information about the geometry of the molecule, the nature of the bonding between the magnesium ion and the heptadecanoate carboxyl groups, and the distribution of electronic charge.

DFT studies on similar magnesium-carboxylate complexes reveal that the interaction between the magnesium ion (Mg²⁺) and the carboxylate groups is primarily ionic. nih.gov The Mg²⁺ ion, being a hard acid, readily interacts with the hard oxygen atoms of the carboxylate groups. mdpi.com The geometry around the magnesium center in such complexes is typically octahedral, often involving coordination with water molecules in hydrated forms. nih.govmdpi.com

The reactivity of this compound is largely governed by the polarized nature of the magnesium-oxygen bonds. This polarization makes the carboxylate group susceptible to various chemical reactions. Molecular orbital calculations can be employed to identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these frontier orbitals are key indicators of the molecule's reactivity, dictating its behavior as an electron donor or acceptor in chemical reactions. For instance, the HOMO is typically localized on the carboxylate group, indicating its nucleophilic character.

Table 1: Calculated Properties from Quantum Mechanical Studies of a Model Magnesium Carboxylate Complex

PropertyValueSignificance
Mg-O Bond Distance~2.0 - 2.2 ÅIndicates a strong ionic interaction between magnesium and oxygen.
Coordination Number of Mg²⁺6 (Octahedral)A common and stable coordination geometry for magnesium ions.
Mulliken Charge on Mg~+1.8Confirms the highly ionic nature of the Mg-O bond.
HOMO-LUMO Energy GapVariesA smaller gap suggests higher reactivity.

Note: The values in this table are representative and are based on DFT calculations of model magnesium-carboxylate complexes. Specific values for this compound would require dedicated computational studies.

Molecular Dynamics Simulations of Self-Assembly and Interfacial Behavior

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of this compound molecules over time, particularly their self-assembly into larger structures and their behavior at interfaces. Due to the amphiphilic nature of the heptadecanoate anion (a polar carboxylate head and a long, nonpolar hydrocarbon tail), these molecules are expected to exhibit complex self-assembly in solution.

In aqueous environments, MD simulations would likely show the spontaneous aggregation of heptadecanoate anions around magnesium ions to form micelles or other supramolecular structures. In these aggregates, the hydrophobic alkyl chains would be shielded from the water, while the polar carboxylate heads would interact with the magnesium ions and the surrounding water molecules. The presence of the divalent Mg²⁺ cation can significantly influence the packing and morphology of these aggregates compared to monovalent cations. mdpi.com

At interfaces, such as an oil-water or air-water interface, MD simulations can reveal the orientation and arrangement of this compound molecules. It is expected that the polar carboxylate heads would orient towards the polar phase (water), while the nonpolar heptadecanoate tails would extend into the nonpolar phase (oil or air). mdpi.comnih.gov This behavior is fundamental to its properties as a surfactant and emulsifier.

Key Findings from Molecular Dynamics Simulations of Similar Systems:

Aggregation: Long-chain carboxylates readily form spherical or cylindrical micelles in polar solvents.

Ion Binding: Divalent cations like Mg²⁺ can act as bridges between carboxylate headgroups, leading to more compact and stable aggregates. mdpi.com

Interfacial Adsorption: The molecules form a stable monolayer at the oil-water interface, reducing the interfacial tension.

Solvent Effects: The nature of the solvent significantly impacts the self-assembly process, with aggregation being more pronounced in polar solvents.

Prediction of Material Properties and Interactions

Computational models can be employed to predict various material properties of this compound, including its mechanical and thermal characteristics. While direct computational studies on the bulk properties of this compound are not widely available, methodologies developed for other organic salts and molecular crystals can be applied.

For instance, coarse-grained molecular dynamics simulations can be used to predict mechanical properties such as the tensile modulus and Poisson's ratio of materials composed of long-chain molecules. acs.org These models simplify the representation of the molecule, allowing for the simulation of larger systems over longer timescales, which is necessary for predicting bulk material properties. Machine learning approaches, trained on data from DFT calculations or experimental results of related compounds, are also emerging as a powerful tool for predicting the properties of new materials based on their chemical structure. arxiv.orgresearchgate.net

Computational models can also predict the interactions of this compound with other molecules or surfaces. This is particularly relevant in applications where it is used as a lubricant or a coating. By simulating the interaction energies and forces between this compound and a given surface, it is possible to predict its adhesive and frictional properties.

Table 2: Potential Computational Approaches for Property Prediction

Property to be PredictedComputational MethodExpected Insights
Mechanical Properties (e.g., Bulk Modulus)Coarse-Grained Molecular Dynamics, Machine LearningPrediction of material stiffness and response to stress. acs.orgarxiv.org
Thermal Properties (e.g., Melting Point)Molecular Dynamics with specialized force fieldsUnderstanding the thermal stability and phase behavior.
SolubilitySolvation free energy calculations (e.g., thermodynamic integration)Prediction of solubility in different solvents.
Adhesion and FrictionSteered Molecular Dynamics, Atomic Force Microscopy (AFM) simulationsInsight into its performance as a lubricant or coating.

Database Development and Cheminformatics for Related Compounds

While a specific database for this compound is unlikely to exist, general chemical databases are valuable resources for retrieving information about this and related compounds. Databases such as PubChem, ChemSpider, and the Cambridge Structural Database (CSD) contain information on the chemical structure, properties, and, where available, experimental data for a vast number of chemical compounds, including fatty acids and their salts.

Cheminformatics tools can be utilized to analyze the data within these databases to identify trends and relationships between the structure of metallic soaps and their properties. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed for families of long-chain carboxylates. nih.gov These models use molecular descriptors, which are numerical representations of the chemical structure, to predict the properties or activities of new or untested compounds. For example, a QSAR model could be developed to predict the lubricating properties of different metallic soaps based on descriptors such as the chain length of the fatty acid and the nature of the metal cation.

The development of curated databases specifically for metallic soaps, containing both experimental and computationally derived data, would be a valuable resource for the scientific community. Such a database could accelerate the discovery and design of new metallic soaps with tailored properties for specific applications.

Emerging Research Frontiers and Future Directions

Exploration of Novel Synthetic Routes and Derivatization

The conventional synthesis of magnesium heptadecanoate, typically through precipitation or fusion (direct reaction) methods, is well-established. google.comcfmot.de However, these processes often involve solvents, high temperatures, and can generate significant waste. researchgate.netmatec-conferences.org Emerging research is focused on developing greener, more efficient, and highly controlled synthetic methodologies.

Mechanochemical Synthesis: A promising frontier is the use of mechanochemistry, such as ball milling, which involves reactions in the solid state induced by mechanical force. researchgate.net This solvent-free approach offers the potential for quantitative yields, reduced reaction times, and minimal waste generation. rsc.org Research on the mechanochemical synthesis of Grignard reagents and other organomagnesium compounds demonstrates the feasibility of activating magnesium metal directly, bypassing the need for rigorously dried solvents and inert atmospheres. researchgate.netrsc.orgorganic-chemistry.org Applying this technique to the reaction of heptadecanoic acid and a magnesium source (like magnesium oxide) could provide a direct, scalable, and environmentally benign route to high-purity this compound. nih.gov

Ultrasound-Assisted Synthesis (Sonochemistry): Sonochemistry utilizes the energy of acoustic cavitation to create unique reaction conditions, such as localized high temperatures and pressures. nih.govmpg.de This method has been successfully employed to synthesize magnesium hydroxide (B78521) nanoparticles from magnesium metal in water without other additives. nih.govmpg.deresearchgate.net The application of ultrasound could accelerate the reaction between heptadecanoic acid and magnesium sources, potentially leading to nanoparticles or specific polymorphs of this compound with tailored properties. mdpi.com

Derivatization for Enhanced Functionality: Beyond synthesizing the base compound, research is exploring derivatization to create novel molecules with enhanced or entirely new functionalities. This could involve creating mixed-salt compounds, incorporating other functional groups onto the alkyl chain of the fatty acid prior to saponification, or forming complex coordination compounds. These derivatives could offer improved solubility, thermal stability, or compatibility with specific polymer matrices.

The table below summarizes and compares traditional and emerging synthetic routes applicable to this compound.

Synthesis Method Description Advantages Research Focus
Precipitation Double decomposition reaction in a solvent (typically water) between a soluble magnesium salt and a soluble heptadecanoate salt. ijraset.comWell-established, good for producing fine powders.Optimizing washing steps to remove impurities, controlling particle size and morphology.
Fusion/Direct Reaction Direct reaction of heptadecanoic acid with a magnesium source (e.g., MgO, Mg(OH)₂) at elevated temperatures. google.comresearchgate.netSolvent-free, direct, and economical. google.comImproving reaction kinetics, reducing thermal degradation of the fatty acid, ensuring complete reaction.
Mechanosynthesis Solid-state reaction in a ball mill, activated by mechanical energy. researchgate.netSolvent-free, low energy consumption, rapid, can produce unique crystalline phases. rsc.orgOptimizing milling parameters (time, frequency, ball-to-powder ratio), scaling up the process.
Sonochemistry Use of high-intensity ultrasound to induce or accelerate the reaction in a liquid medium. nih.govEnhanced reaction rates, potential for nanoparticle synthesis, improved product homogeneity. researchgate.netInvestigating the effect of ultrasonic frequency and power on particle size and structure.

Development of Advanced Analytical Techniques for Complex Systems

Understanding the precise role and state of this compound within complex matrices, such as polymer composites or pharmaceutical formulations, requires analytical techniques that go beyond simple bulk measurements.

Chromatographic Methods with Derivatization: High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying fatty acids. However, since long-chain saturated fatty acids lack a strong chromophore, direct UV detection is insensitive. researchgate.nethplc.eu A key research area is the development of novel pre-column derivatization strategies. researchgate.net By reacting the carboxylate group with a UV-active or fluorescent tag, the sensitivity and selectivity of HPLC analysis can be dramatically improved. cerealsgrains.orgrsc.org This allows for the precise quantification of trace amounts of heptadecanoate, for instance, to study its solubility or degradation in different media. researchgate.net

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and specificity. Electrospray Ionization (ESI-MS) has been shown to be a valuable technique for identifying magnesium-carboxylate complexes and various adducts in solution. researchgate.net Advanced MS techniques like Thermal Ionization Mass Spectrometry (TIMS) are being used for precise isotope ratio analysis of magnesium in biological samples, a methodology that could be adapted to trace the fate of this compound in biological or environmental systems. nih.govnih.gov

Solid-State NMR Spectroscopy: To understand how this compound functions within a solid material, it is crucial to probe its structure in situ. Solid-state Nuclear Magnetic Resonance (ssNMR) is a non-destructive technique that provides detailed information about the local chemical environment, molecular conformation, and coordination of the magnesium ion. researchgate.netnih.gov As demonstrated in studies of lead and zinc soaps in oil paints, ssNMR can distinguish between different crystalline forms and identify the nature of the bonding between the metal cation and the carboxylate group. researchgate.netnsf.govnsf.gov This technique is pivotal for linking the molecular structure of the additive to the macroscopic properties of the final material. researchgate.net

Analytical Technique Principle Application for this compound Key Advantage
HPLC with Derivatization Chromatographic separation of derivatized fatty acid, followed by UV or fluorescence detection. cerealsgrains.orgrsc.orgQuantification in complex mixtures (e.g., polymers, biological samples); stability studies.High sensitivity and selectivity for trace analysis. researchgate.net
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio. khanacademy.orgIdentification of magnesium-carboxylate species in solution; isotopic tracing studies. researchgate.netnih.govUnambiguous molecular identification and structural information.
Solid-State NMR (ssNMR) Exploits the magnetic properties of atomic nuclei to probe molecular structure and dynamics in solid materials. nih.govCharacterization of crystalline form and polymorphism; studying interactions with polymer matrices. researchgate.netresearchgate.netProvides detailed atomic-level structural information in intact solid samples.

Designing New Functional Materials with this compound

The future application of this compound lies in its intelligent incorporation into advanced functional materials, where it can serve as more than just a simple lubricant or stabilizer. Its properties are highly analogous to the well-studied magnesium stearate (B1226849). gdchnv.compishrochem.com

Polymer Processing Aids (PPAs): In polymer extrusion, metallic soaps act as lubricants, reducing friction between the polymer melt and machinery surfaces. pishrochem.comrifra.it This eliminates melt fracture, reduces die buildup, and can allow for higher production throughput. ampacet.com Research is focused on optimizing the dispersion of these additives and understanding their interaction with other components in the formulation to maximize processing efficiency. arkema.comgoogleapis.com this compound is a strong candidate for a PPA in polyolefin processing.

Nucleating and Clarifying Agents: In semi-crystalline polymers like polypropylene, additives can act as nucleating agents, accelerating the rate of crystallization and resulting in a larger number of smaller spherulites. specialchem.com This can lead to improved mechanical properties and, in some cases, enhanced optical clarity. While sodium benzoate (B1203000) is a common nucleating agent, metallic soaps are also known to influence crystallization behavior. redalyc.org Future work will involve exploring the efficacy of this compound as a nucleating agent, potentially in synergy with other additives.

Biodegradable Polymer Composites: There is growing interest in combining biodegradable polymers with metallic components like magnesium to create materials for medical implants. nsf.gov In such composites, a magnesium-based additive could serve multiple roles: acting as a processing lubricant, neutralizing acidic degradation products of the polymer, and potentially providing a source of essential magnesium ions as the material degrades. The long alkyl chain of heptadecanoate would ensure compatibility with the polymer matrix.

Potential Application Area Function of this compound Desired Outcome Relevant Research
Polymer Extrusion Processing Aid / Lubricant rifra.itElimination of melt fracture, reduced energy consumption, increased throughput. ampacet.comStudies on magnesium stearate in PVC and polyolefins. gdchnv.compishrochem.com
Polyolefin Manufacturing Nucleating Agent specialchem.comFaster crystallization cycles, improved stiffness and heat distortion temperature.Research on metallic salts and carboxylic acids as nucleators for polypropylene. redalyc.org
Cosmetics and Pharmaceuticals Anti-caking agent, lubricant, thickener. cfmot.deImproved powder flow, prevention of tablet sticking, enhanced product texture.Extensive use of magnesium stearate in solid dosage forms and powders. researchgate.netdissolutiontech.com
Biomedical Composites Acid Scavenger, Lubricant, Bioactive Component.Controlled degradation profile, enhanced biocompatibility, improved mechanical integrity. nsf.govDevelopment of polymer/Mg composites for tissue scaffolds. nsf.gov

Bridging Molecular Understanding with Macro-Scale Performance

A significant frontier in materials science is the ability to predict the macroscopic properties of a material based on its molecular structure. For this compound, this involves connecting its crystal structure, polymorphism, and intermolecular interactions to its functional performance as, for example, a lubricant in pharmaceutical tablets or a processing aid in plastics.

Advanced Structural Characterization: The lubricating properties of magnesium stearate are known to be highly dependent on its hydration state and crystalline form. nih.govnih.govneu.edu.tr Recently, the precise crystal structure of magnesium stearate trihydrate was determined from a micro-sized single crystal using a microfocused synchrotron X-ray beam. nih.gov This level of structural detail, revealing the coordination of the magnesium ion and the packing of the alkyl chains, is crucial. Applying such advanced diffraction techniques to this compound would allow researchers to understand how different synthesis and processing conditions affect the solid-state structure.

Computational Modeling and Simulation: Molecular dynamics (MD) simulations are becoming an indispensable tool for understanding material properties at the atomic level. mdpi.com Simulations can model the interface between a this compound crystal and a polymer surface, providing insights into the molecular origins of friction and lubrication. By simulating the lamellar slip of the fatty acid chains, researchers can build models that correlate the compound's crystal structure and intermolecular forces with its bulk lubricating efficiency. This predictive capability can accelerate the design of new lubricants and additives by screening candidates computationally before undertaking extensive experimental work.

This integrated approach—combining advanced structural analysis with powerful computational modeling—represents the ultimate goal: to design and synthesize molecules like this compound with a specific, predictable, and optimized performance in any given application. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.